molecular formula C15H12BrN3O4 B2371056 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 302909-07-5

2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No. B2371056
M. Wt: 378.182
InChI Key: IPRQYIMGWZCICD-RQZCQDPDSA-N
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Description

2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Studies

  • Compounds similar to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide have been synthesized and structurally characterized, demonstrating their potential in the field of molecular synthesis and analysis. For instance, related hydrazone compounds have been prepared and analyzed using various spectroscopic methods and single-crystal X-ray diffraction, revealing detailed information about their crystalline structures and molecular interactions (Sheng et al., 2015).

Nonlinear Optical Properties

  • Research into the nonlinear optical properties of hydrazones, a category that includes 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, has been conducted. Such studies typically involve examining the compounds' ability to absorb and refract light, which is crucial for applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Xanthine Oxidase Inhibition

  • Certain hydrazones have been evaluated for their xanthine oxidase inhibitory activities, an area of study that could extend to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. These activities are relevant in the context of gout treatment and other health-related applications (Xue et al., 2022).

Antimicrobial Properties

  • Research has been done on compounds related to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, focusing on their antimicrobial properties. This includes the synthesis of Schiff bases and their evaluation for antibacterial and antifungal activities, which is significant for pharmaceutical and medical applications (Fuloria et al., 2014).

Carbonic Anhydrase Inhibition

  • Studies on bromophenol derivatives, including those related to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, have shown potential as carbonic anhydrase inhibitors. This property is significant for developing treatments for certain health conditions, such as glaucoma and edema (Akbaba et al., 2013).

Crystal Structure and DFT Analysis

  • Detailed crystal structure analysis and Density Functional Theory (DFT) studies are conducted on similar compounds, providing insights into their molecular properties and potential applications in material science and molecular engineering (Somagond et al., 2018).

Radical Scavenging Activity

  • Research on nitrogen-containing bromophenols related to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has demonstrated their potent scavenging activity against radicals. Such properties are valuable in the development of natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c16-12-4-6-14(7-5-12)23-10-15(20)18-17-9-11-2-1-3-13(8-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRQYIMGWZCICD-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

CAS RN

302909-07-5
Record name 2-(4-BROMOPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE
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